molecular formula C5H4FN B1216828 2-Fluoropyridine CAS No. 372-48-5

2-Fluoropyridine

Cat. No. B1216828
CAS RN: 372-48-5
M. Wt: 97.09 g/mol
InChI Key: MTAODLNXWYIKSO-UHFFFAOYSA-N
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Patent
US07084155B2

Procedure details

A solution of 2-fluoropyridine (306 mg, 3.15 mmol) in THF (1 mL) was added to a solution of lithium diisopropylamide in THF (0.20 M, 17 mL, 3.4 mmol) at −78° C. The solution was stirred at −78° C. for 4 h, then DMF (0.73 mL, 9.4 mmol) was added dropwise and stirring was continued at −78° C. for 2.5 h. Saturated NH4Cl(aq) (2 mL) was added, and the mixture was allowed to warm to room temperature. The mixture was diluted with EtOAc (20 mL), and the organic phase was washed with saturated NaHCO3(aq) (20 mL) and brine (10 mL), then dried (MgSO4) and concentrated in vacuo. Purification of the crude material by chromatography on silica gel (10% EtOAc/hexanes) gave the title compound as a yellow liquid (58 mg, 15%). 1H NMR (CDCl3) □ 7.39 (m, 1H), 8.32 (m, 1H), 8.48 (m, 1H), 10.33 (s, 1H).
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
15%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([N-]C(C)C)(C)C.[Li+].CN([CH:19]=[O:20])C.[NH4+].[Cl-]>C1COCC1.CCOC(C)=O>[F:1][C:2]1[C:7]([CH:19]=[O:20])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
306 mg
Type
reactant
Smiles
FC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.73 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −78° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at −78° C. for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WASH
Type
WASH
Details
the organic phase was washed with saturated NaHCO3(aq) (20 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by chromatography on silica gel (10% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=NC=CC=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.